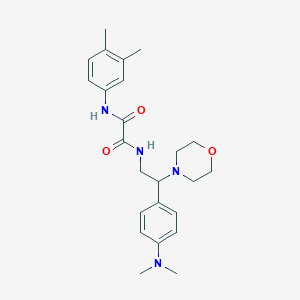![molecular formula C19H15Cl2NOS2 B2809551 3-[(2,4-dichlorobenzyl)sulfanyl]-N-(4-methylphenyl)-2-thiophenecarboxamide CAS No. 251097-49-1](/img/structure/B2809551.png)
3-[(2,4-dichlorobenzyl)sulfanyl]-N-(4-methylphenyl)-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[(2,4-dichlorobenzyl)sulfanyl]-N-(4-methylphenyl)-2-thiophenecarboxamide, also known as 2,4-DCPBST, is an organosulfur compound that has recently been studied for its potential as a therapeutic agent. It is a member of the thiophenecarboxamide family, which are compounds that are derived from thiophene, a heterocyclic sulfur-containing aromatic compound. 2,4-DCPBST has been studied for its ability to act as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine, which plays an important role in the central and peripheral nervous systems. Inhibition of AChE has been proposed as a potential therapeutic approach for the treatment of various neurological disorders, including Alzheimer’s disease, Parkinson’s disease, and amyotrophic lateral sclerosis (ALS).
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : A method for synthesizing 2-sulfanyl-3-sulfinyl(or sulfonyl)-1H-indoles, which could potentially involve compounds similar to 3-[(2,4-dichlorobenzyl)sulfanyl]-N-(4-methylphenyl)-2-thiophenecarboxamide, was developed using isothiocyanates and sodium hydride, highlighting the compound's relevance in complex chemical syntheses (Kobayashi, Ezaki, & Kobayashi, 2013).
Coordination Chemistry : Research on dinuclear palladium thiophenolate complexes, which might include similar sulfur-containing compounds, provides insights into the coordination chemistry relevant to 3-[(2,4-dichlorobenzyl)sulfanyl]-N-(4-methylphenyl)-2-thiophenecarboxamide (Siedle et al., 2007).
Material Science and Engineering
- Polyimide Synthesis : The compound may be relevant in the synthesis of transparent aromatic polyimides, which have applications in materials science due to their high refractive index and thermal stability (Tapaswi et al., 2015).
Biochemical and Pharmaceutical Research
Enzyme Inhibition and Anticancer Properties : Synthesis of derivatives, such as 5-methyl-4-thiopyrimidine, from similar starting materials showed potential in enzyme inhibition and anticancer properties, hinting at the pharmaceutical significance of 3-[(2,4-dichlorobenzyl)sulfanyl]-N-(4-methylphenyl)-2-thiophenecarboxamide (Stolarczyk et al., 2018).
Medicinal Chemistry : The synthesis and study of similar compounds like 4-methylbenzyl N′-[(thiophen-2-yl)methylidene]hydrazinecarbodithioate provide insights into potential medicinal chemistry applications, including antimicrobial activities (Ramli et al., 2015).
Radiopharmaceuticals : A study involving the synthesis of [(11)C]methylsulfanyl derivatives for PET imaging of GSK-3β, an enzyme linked to Alzheimer's disease, showcases the potential use of similar compounds in radiopharmaceuticals (Kumata et al., 2015).
properties
IUPAC Name |
3-[(2,4-dichlorophenyl)methylsulfanyl]-N-(4-methylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NOS2/c1-12-2-6-15(7-3-12)22-19(23)18-17(8-9-24-18)25-11-13-4-5-14(20)10-16(13)21/h2-10H,11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECLOVIPALCSHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)SCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,4-dichlorobenzyl)sulfanyl]-N-(4-methylphenyl)-2-thiophenecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2809468.png)
![2-Chloro-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]benzamide](/img/structure/B2809471.png)
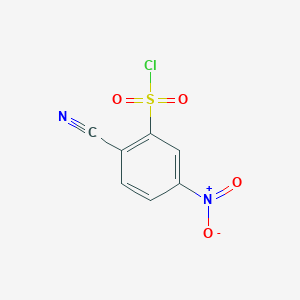
![2-[(2-methyl-1,3-dioxolan-2-yl)methyl]-1H-imidazole](/img/structure/B2809473.png)
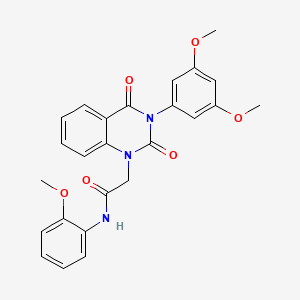
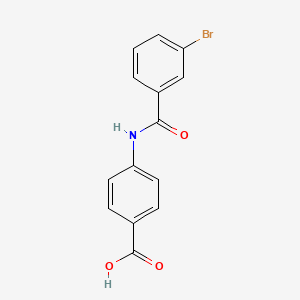
![4-[4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)phenyl]-2-methyl-1,3-oxazole](/img/structure/B2809478.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2809480.png)
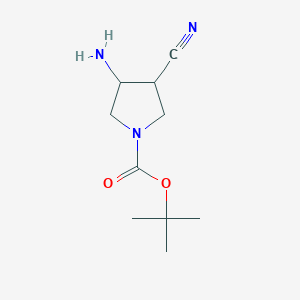
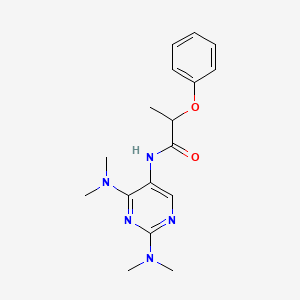
![4a,6a,7-Trimethyl-1,2,3,3',4,4',4a,4b,5,5',6,6',6a,6b,7,9a,10,10a,10b,11-icosahydrospiro[naphtho[2',1':4,5]indeno[2,1-b]furan-8,2'-pyran]-2-ol](/img/structure/B2809484.png)


